13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a steroid compound recognized for its role as an estrogen. Its significance lies in its potential applications in scientific research and therapeutic contexts. The compound is identified by the CAS number 5864-38-0 and has a molecular formula of C18H24O2 with a molecular weight of approximately 272.4 g/mol .
The synthesis of 13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol typically involves multi-step organic reactions that include cyclization and functional group modifications. Specific methods may vary depending on the desired purity and yield but generally include:
Technical details regarding specific reagents and conditions used in these synthetic pathways are often proprietary or vary between laboratories.
The molecular structure of 13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol can be represented by its canonical SMILES notation: CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O. This notation reflects the compound's complex polycyclic framework and functional groups .
The primary chemical reactions involving 13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol include:
Technical details regarding these reactions often involve specific catalysts and reaction conditions that optimize yield and selectivity.
As an estrogenic compound, 13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol interacts with estrogen receptors in target tissues. The mechanism of action includes:
Data supporting these mechanisms often come from in vitro studies demonstrating receptor binding affinities and subsequent biological effects.
The applications of 13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol primarily revolve around its estrogenic activity:
This compound serves as a valuable tool in both academic research and potential therapeutic applications due to its significant biological activity related to estrogen signaling pathways .
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2